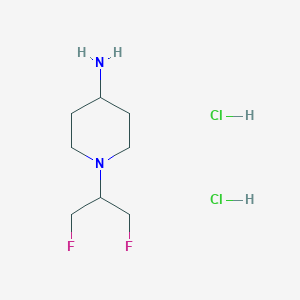

1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride

Description

Properties

Molecular Formula |

C8H18Cl2F2N2 |

|---|---|

Molecular Weight |

251.14 g/mol |

IUPAC Name |

1-(1,3-difluoropropan-2-yl)piperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C8H16F2N2.2ClH/c9-5-8(6-10)12-3-1-7(11)2-4-12;;/h7-8H,1-6,11H2;2*1H |

InChI Key |

BTWQYTVSJVVJOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C(CF)CF.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperidin-4-amine Core

The starting material is often commercially available piperidin-4-amine or synthesized via reduction of corresponding piperidine-4-nitro compounds. The amine functionality at the 4-position is critical for further functionalization.

Introduction of the 1,3-Difluoropropan-2-yl Side Chain

The key step involves attaching the 1,3-difluoropropan-2-yl group to the nitrogen atom of the piperidine ring. This is commonly achieved through nucleophilic substitution reactions using appropriately fluorinated alkyl halides or tosylates.

- React piperidin-4-amine with 1,3-difluoropropan-2-yl bromide or chloride under basic conditions.

- Use polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Control temperature to optimize yield and minimize side reactions.

Formation of the Dihydrochloride Salt

After the alkylation step, the free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or isopropanol, to yield the stable dihydrochloride form.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidin-4-amine synthesis or procurement | Commercial source or reduction of nitro precursor | Piperidin-4-amine core |

| 2 | N-Alkylation | 1,3-Difluoropropan-2-yl halide, base, DMF, RT to 60°C | N-substituted piperidin-4-amine |

| 3 | Salt formation | HCl in ethanol or isopropanol, room temperature | This compound |

Research and Patent Insights

Patent literature (e.g., US and European patents) indicates the use of selective fluorination and alkylation techniques to prepare fluorinated piperidine derivatives with high purity and yield. These patents emphasize the importance of controlling reaction conditions to avoid over-fluorination or decomposition of sensitive intermediates.

The compound is often prepared as a pharmaceutically acceptable salt, such as the dihydrochloride, to enhance stability and bioavailability, which is consistent with standard pharmaceutical chemistry practices.

The fluorinated side chain synthesis may involve specialized fluorinating agents or fluorinated building blocks, which are handled under inert atmosphere to prevent hydrolysis or side reactions.

Analytical and Purification Considerations

Purity is typically assessed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, confirming the integrity of the fluorinated side chain and piperidine ring.

Crystallization or recrystallization from suitable solvents is used to obtain the dihydrochloride salt in a pure, stable form.

Comparative Context with Related Compounds

| Compound Name | Structural Feature | Preparation Notes |

|---|---|---|

| This compound | Piperidine with difluoropropyl side chain | Requires selective fluorinated alkylation and salt formation |

| 1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride | Contains carboxylic acid instead of amine | Additional oxidation or carboxylation steps involved |

| 4-Aminopiperidine derivatives without fluorination | No fluorine substituents | Simpler alkylation, different pharmacological profiles |

Chemical Reactions Analysis

Nucleophilic Substitution

The piperidine nitrogen and amine groups can act as nucleophiles. For example, analogous piperidine derivatives undergo alkylation or acylation reactions with electrophiles (e.g., alkyl halides, acyl chlorides). The fluorinated substituent may modulate reaction rates due to its electron-withdrawing nature .

Oxidation

Piperidine derivatives are susceptible to oxidation, particularly at the amine group. Reagents like hydrogen peroxide or transition metal catalysts may convert the amine to an imine or nitroso compound, altering its bioactivity.

Hydrolysis

The fluorinated propan-2-yl group’s stability under hydrolytic conditions depends on the fluorine’s electronic influence. Fluorine’s high electronegativity typically stabilizes adjacent bonds, resisting hydrolysis unless extreme conditions (e.g., strong acids/bases) are applied .

Ring-Opening Reactions

Piperidine rings can undergo ring-opening via acid-catalyzed cleavage or nucleophilic attack. The dihydrochloride salt’s protonated amine may facilitate such reactions under acidic conditions .

Reaction Conditions and Outcomes

Role of Fluorine in Reactivity

The 1,3-difluoro substitution influences reactivity through:

-

Electronic effects : Fluorine’s electronegativity withdraws electron density, stabilizing adjacent bonds and reducing susceptibility to nucleophilic attack .

-

Steric effects : The bulky fluorine atoms may hinder access to reactive sites, directing reactions to less hindered positions .

-

Metabolic stability : Fluorination enhances resistance to enzymatic degradation, a property critical for pharmacological applications .

Research Findings and Implications

-

Biochemical interactions : The compound’s fluorinated group may enhance binding to molecular targets (e.g., enzymes, receptors) by improving lipophilicity and hydrogen-bonding capacity, as observed in analogous fluorinated piperidine derivatives .

-

Synthetic versatility : The dihydrochloride salt’s solubility in aqueous systems enables its use in aqueous-phase reactions, while the fluorinated propan-2-yl group serves as a robust substituent for further functionalization.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : The compound is being investigated as a potential pharmaceutical agent due to its ability to interact with various biological targets. Preliminary studies suggest that its unique fluorinated structure may enhance binding affinities to specific receptors or enzymes, making it a candidate for drug development.

- Anticancer Activity : Research has indicated potential applications in oncology, particularly in targeting cancer cells. The compound's ability to induce apoptosis (programmed cell death) has been noted in various studies, suggesting it could serve as a basis for new cancer therapies .

- Neurological Disorders : Given its structural similarities to other piperidine derivatives known for neuroactive properties, this compound may also be explored for treating neurological disorders. Its interaction with neurotransmitter receptors could lead to novel treatments for conditions such as depression or anxiety .

Biological Research Applications

- Interaction Studies : Understanding how 1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride interacts with proteins and nucleic acids is crucial for elucidating its mechanism of action. These studies help identify specific binding sites and the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions) that contribute to its biological activity.

- Fluorinated Compounds Research : The presence of fluorine atoms often enhances the metabolic stability and bioavailability of compounds. Research into the pharmacokinetics and pharmacodynamics of this compound can provide insights into how fluorination affects drug efficacy and safety profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

Pathways Involved: The compound may influence various biochemical pathways, including signal transduction and metabolic processes

Comparison with Similar Compounds

Table 1: Fluorinated Piperidine Analogs

| Compound Name | Molecular Formula | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | C₈H₁₄F₂N₂·2HCl | 1,3-Difluoropropan-2-yl | High lipophilicity, dihydrochloride salt |

| 1-(3,4-Difluorobenzyl)piperidin-4-amine·2HCl | C₁₂H₁₆F₂N₂·2HCl | 3,4-Difluorobenzyl | Aromatic interaction potential |

| 4-Fluoropiperidine HCl | C₅H₉FN·HCl | Ring-bound fluorine | Simplified structure, low steric hindrance |

Aromatic/Heteroaromatic Substituted Derivatives

Aromatic substituents modulate target selectivity and potency:

- 1-(Benzo[d]oxazol-2-ylmethyl)piperidin-4-amine dihydrochloride (DDO-02003) : A Kv1.5 potassium channel inhibitor with a benzoxazole group. Its molecular weight (419.33 g/mol) and elemental composition (C, 59.44%; H, 6.41%) differ substantially from the target compound, reflecting divergent bioactivity .

- Its heteroaromatic group may enhance DNA/RNA binding .

- 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride : Exhibits acute oral toxicity (GHS Category 4) and respiratory irritation risks, underscoring the impact of pyridine substituents on safety .

Table 2: Aromatic/Heteroaromatic Analogs

| Compound Name | Molecular Formula | Substituent Type | Biological Activity |

|---|---|---|---|

| DDO-02003 | C₂₀H₂₃Cl₂N₃O₂ | Benzoxazolylmethyl | Kv1.5 channel inhibition |

| 1-(6-Methylpyrimidin-4-yl)piperidin-4-amine·2HCl | C₁₀H₁₈Cl₂N₄O | Pyrimidinyl | Kinase inhibition (hypothesized) |

| Target Compound | C₈H₁₄F₂N₂·2HCl | Aliphatic difluoroalkyl | Undisclosed (structural focus) |

Aliphatic and Functionalized Derivatives

Aliphatic chains and functional groups impact solubility and target engagement:

- The chloro group increases molecular weight (C₁₂H₁₆ClN₂·HCl) and may enhance blood-brain barrier penetration .

- 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride : Features a bicyclic indene group, likely improving rigidity and receptor binding kinetics .

- 1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride : Combines ethyl and trifluoromethyl groups (C₈H₁₇Cl₂F₃N₂), offering steric and electronic effects distinct from the target compound .

Table 3: Aliphatic/Functionalized Analogs

| Compound Name | Molecular Formula | Key Features | Potential Advantages |

|---|---|---|---|

| 1-(4-Chlorobenzyl)piperidin-4-amine·HCl | C₁₂H₁₆ClN₂·HCl | Chlorobenzyl group | Enhanced CNS penetration |

| Target Compound | C₈H₁₄F₂N₂·2HCl | Branched difluoroalkyl | Tailored solubility and stability |

| 1-ethyl-4-(trifluoromethyl)piperidin-4-amine·2HCl | C₈H₁₇Cl₂F₃N₂ | Trifluoromethyl, ethyl | Metabolic resistance |

Biological Activity

1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride is a novel compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a difluoropropyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₇H₁₄Cl₂F₂N. The presence of fluorine atoms in the structure can significantly influence its biological interactions, enhancing lipophilicity and altering receptor binding profiles compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluorinated alkyl chain may facilitate stronger binding interactions with target sites due to increased hydrophobicity and potential for forming hydrogen bonds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Neuropharmacological Effects : Due to its piperidine structure, it may interact with neurotransmitter systems, showing promise as an anxiolytic or antidepressant agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, indicating potential as a therapeutic agent in metabolic disorders.

Table 1: Summary of Biological Activities

Case Studies

A notable study examined the neuropharmacological effects of this compound in rodent models. The results indicated significant reductions in anxiety-like behaviors when administered at varying doses, suggesting a potential role in treating anxiety disorders.

Another investigation focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, showing promising results particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antimicrobial agent.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Initial findings suggest a favorable safety margin; however, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Basic: What safety protocols should be followed when handling 1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride in laboratory settings?

Methodological Answer:

While specific hazard data for this compound is unavailable, analogous piperidin-4-amine derivatives (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) suggest the following precautions:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH- or EN-certified respirators (e.g., P95) if aerosol generation is likely .

- Engineering Controls: Conduct reactions in fume hoods with adequate ventilation to minimize inhalation risks. Use closed systems for dust-generating steps .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes and seek medical attention .

Basic: What synthetic strategies are applicable for synthesizing piperidin-4-amine dihydrochloride derivatives?

Methodological Answer:

Piperidin-4-amine derivatives are often synthesized via:

- Mannich Reactions: Reacting ketones (e.g., acetophenone) with formaldehyde and amines under acidic conditions. For example, 1-aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized with yields of 87–98% using phenethylamine hydrochloride and substituted acetophenones .

- Nucleophilic Substitution: Introducing fluorinated groups (e.g., 1,3-difluoropropan-2-yl) via SN2 reactions with piperidin-4-amine intermediates in polar aprotic solvents (e.g., DMF) .

- Salt Formation: Converting free bases to dihydrochloride salts using HCl gas or concentrated HCl in anhydrous ethanol .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Discrepancies in NMR or mass spectrometry (MS) data can arise from impurities or dynamic conformational changes. Strategies include:

- 2D NMR Techniques: Use HSQC and HMBC to confirm connectivity between fluorine atoms and the piperidine ring.

- High-Resolution MS (HRMS): Compare experimental isotopic patterns with theoretical simulations to validate molecular formula (e.g., C9H17F2N2·2HCl) .

- Computational Modeling: Optimize geometry using DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Advanced: What factors influence the stability of this compound under varying conditions?

Methodological Answer:

- pH Sensitivity: Piperidine amines are prone to hydrolysis under acidic or basic conditions. Store the compound in neutral buffers (pH 6–8) and avoid prolonged exposure to extremes .

- Thermal Stability: Differential Scanning Calorimetry (DSC) of similar compounds shows decomposition temperatures >200°C, but fluorinated groups may lower thermal stability. Conduct TGA analysis to determine safe storage temperatures .

- Light Sensitivity: Fluorinated compounds may undergo photodegradation. Store in amber vials at –20°C under inert gas (e.g., argon) .

Advanced: How can purity be optimized during large-scale synthesis?

Methodological Answer:

- Chromatographic Purification: Use reverse-phase HPLC (C18 column) with mobile phases like acetonitrile/water (+0.1% formic acid) to separate diastereomers or fluorinated byproducts .

- Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to achieve >99% purity. Monitor crystal growth via X-ray diffraction to confirm polymorph consistency .

- Quality Control: Implement in-line FTIR or Raman spectroscopy to track reaction progress and minimize impurities .

Advanced: What analytical techniques are recommended for quantifying trace impurities?

Methodological Answer:

- LC-MS/MS: Use a triple quadrupole mass spectrometer in MRM mode to detect sub-ppm levels of fluorinated degradants.

- Ion Chromatography: Quantify residual chloride or fluoride ions from synthesis steps .

- Elemental Analysis: Confirm stoichiometry of dihydrochloride salts (e.g., %Cl matched to theoretical values) .

Advanced: How does the difluoropropyl group impact reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing nature of fluorine atoms may reduce nucleophilicity at the piperidine nitrogen. Use Pd-catalyzed Buchwald-Hartwig amination with strong bases (e.g., NaOtBu) to facilitate coupling .

- Steric Hindrance: The 1,3-difluoropropan-2-yl group may impede access to reactive sites. Screen solvents (e.g., THF vs. DMSO) to improve reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.